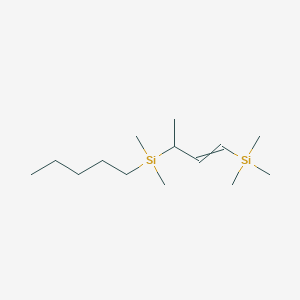
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB or BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide works by binding to zinc ions in the body, which results in a change in its fluorescent properties. This change can be detected and measured to determine the concentration of zinc ions in a biological sample. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. However, further research is needed to fully understand its long-term effects and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high sensitivity and selectivity for zinc ions. It can also be easily synthesized and purified, making it a cost-effective option for researchers. However, one of the limitations of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its limited solubility in aqueous solutions, which can affect its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the use of 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in scientific research. One area of interest is in the development of new fluorescent probes for the detection of other metal ions in biological systems. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide could be further investigated as a potential therapeutic agent for the treatment of other diseases beyond cancer and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with butyric anhydride, followed by the reaction with 4-bromo-N-(3-butoxypropyl)benzamide. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Propriétés
Nom du produit |
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-10-23-14-7-5-6-13(11-14)18(22)19-16-12(2)8-9-15-17(16)21-24-20-15/h5-9,11H,3-4,10H2,1-2H3,(H,19,22) |
Clé InChI |
DFUDEZLYMBVFAP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)


![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)



